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Compound of Interest

Compound Name:
4-Methoxycyclohexanamine

hydrochloride

CAS No.: 5460-27-5

Cat. No.: B3426826

Get Quote

Executive Summary: The "Methoxy Switch" Strategy
In modern drug discovery, 4-Methoxycyclohexanamine hydrochloride serves as a critical

bioisostere for the widely used 4-aminocyclohexanol scaffold. While the hydroxy-variant (found

in mucolytics like Ambroxol) offers high solubility and specific H-bond donor capability, it often

suffers from rapid Phase II metabolism (O-glucuronidation) and limited CNS penetration.

Incorporating the 4-methoxycyclohexyl moiety is a validated strategy to:

Cap the Hydrogen Bond Donor (HBD): Increases LogP and membrane permeability.

Block Metabolic Soft Spots: Prevents direct conjugation by UGT enzymes.

Maintain Steric Fidelity: The methoxy group occupies a similar volume to the hydroxy group

but alters the electronic landscape.
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The efficacy of a "based compound" (a drug candidate containing this moiety) is strictly

dependent on how these physicochemical changes interact with the target protein and the

biological matrix.

Table 1: Scaffold Property Analysis

Feature
4-

Aminocyclohexanol

(4-ACH)

4-

Methoxycyclohexana

mine (4-MCA)

Impact on Efficacy

Structure
Cyclohexane ring with

-NH₂ and -OH

Cyclohexane ring with

-NH₂ and -OMe

-OMe is more

lipophilic.

H-Bond Capacity
Donor & Acceptor

(OH)
Acceptor Only (OMe)

4-MCA improves

passive permeability.

LogP (approx) ~0.1 (Hydrophilic) ~0.8 - 1.2 (Lipophilic)

4-MCA favors CNS

entry and cell

penetration.

Metabolic Risk
High (O-

Glucuronidation)

Low (Requires O-

demethylation first)

4-MCA extends half-

life (

).

Stereochemistry
cis / trans isomers

active

cis / trans isomers

active

trans-isomer is

preferred for rigidifying

vectors.

DOT Diagram 1: The Bioisosteric Decision Logic
This decision tree illustrates when to deploy the 4-MCA scaffold during Lead Optimization.
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Lead Compound Analysis
(Contains Cyclohexyl-Amine)

Is Permeability/CNS Entry
Limiting?

Is High Clearance observed
(Glucuronidation)?

No

Is the -OH group critical
for H-Bonding?

Yes

Yes

Retain 4-Aminocyclohexanol
(Focus on Solubility)

No

Yes (Donor needed)

Switch to 4-Methoxycyclohexanamine
(Optimize ADME)

No (Acceptor sufficient)

Click to download full resolution via product page

Caption: Logic flow for selecting 4-Methoxycyclohexanamine (4-MCA) over 4-

Aminocyclohexanol to solve specific ADME liabilities.

Experimental Efficacy Data: Case Study (Kinase
Inhibitors)
A definitive example of 4-MCA efficacy is found in the optimization of GSK3 inhibitors for

Trypanosoma brucei (Human African Trypanosomiasis). Researchers compared the trans-4-

methoxy analog against other polar substituents to balance potency with metabolic stability.
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Table 2: Comparative Efficacy in GSK3 Inhibitor Series
Data derived from Thomas et al. (2020) and related SAR studies.

Compound
ID

R-Group
Substituent

TbGSK3

IC₅₀ (nM)

Microsomal

Stability

(Clint)

Solubility

(µM)
Outcome

Cmpd 16

trans-4-

hydroxycyclo

hexyl

12

High

Clearance

(Glucuronidat

ion)

>100

Potent but

metabolically

unstable.

Cmpd 34

trans-4-

methoxycyclo

hexyl

18

Low

Clearance

(Stable)

85

Retained

potency;

significantly

improved

metabolic

stability.

Cmpd 11 Morpholine 450 High Stability >100

Loss of

potency

(steric/electro

nic

mismatch).

Interpretation: The transition from Compound 16 (Hydroxy) to Compound 34 (Methoxy) resulted

in a minor reduction in intrinsic potency (12 nM vs 18 nM) but a critical gain in metabolic

stability. The -OH group was a "metabolic soft spot." Capping it with -OMe prevented Phase II

conjugation while maintaining the necessary steric bulk for the enzyme pocket.

Detailed Experimental Protocols
To replicate these results or synthesize 4-MCA based libraries, follow these validated protocols.

Protocol A: Synthesis via Reductive Amination
This is the standard method for coupling 4-Methoxycyclohexanamine HCl to an aldehyde-

based core (e.g., for Ambroxol analogs or Kinase inhibitors).
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Materials:

Aldehyde Core (1.0 eq)

trans-4-Methoxycyclohexanamine HCl (1.2 eq)

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

DIPEA (Diisopropylethylamine) (2.0 eq)

Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow:

Free Base Formation: In a reaction vessel, suspend 4-Methoxycyclohexanamine HCl in

DCE. Add DIPEA and stir for 10 min to liberate the free amine.

Imine Formation: Add the Aldehyde Core. Stir at Room Temperature (RT) for 1–2 hours.

Note: Use MgSO₄ if water generation hinders imine formation.

Reduction: Cool to 0°C. Add STAB portion-wise.

Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Metabolic
Efficacy)
Objective: Verify if the -OMe substitution successfully blocks metabolism compared to the -OH

analog.

Preparation: Prepare 10 mM DMSO stocks of the 4-Methoxy and 4-Hydroxy compounds.

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Mouse/Human Liver

Microsomes (0.5 mg/mL protein).

Initiation: Add NADPH regenerating system. Incubate at 37°C.
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Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile

(containing internal standard).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Calculate

and

.

DOT Diagram 2: Synthesis Workflow (Reductive
Amination)

4-Methoxycyclohexanamine
HCl Salt

DIPEA / DCE
(Free Base Gen)

Add Aldehyde
(Imine Formation)

 10 min Add STAB
(Reduction)

 1-2 hr Secondary Amine
(Drug Candidate)

 Overnight 
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Caption: Standard Reductive Amination workflow for incorporating the 4-methoxycyclohexyl

moiety.
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[https://www.benchchem.com/product/b3426826/docs#comparative-guide-efficacy-adme-
profiling-of-4-methoxycyclohexanamine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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